Methyl 2-methoxy-4-(trifluoromethyl)pyrimidine-5-carboxylate

Description

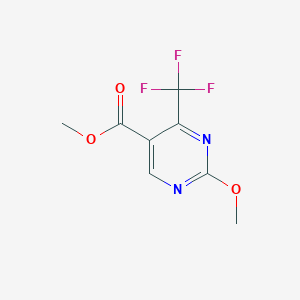

Methyl 2-methoxy-4-(trifluoromethyl)pyrimidine-5-carboxylate is a pyrimidine derivative characterized by a methoxy group at position 2, a trifluoromethyl (CF₃) group at position 4, and a methyl ester at position 4. Pyrimidine derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and tunable electronic properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxy substituent influences electronic and steric interactions .

Properties

IUPAC Name |

methyl 2-methoxy-4-(trifluoromethyl)pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O3/c1-15-6(14)4-3-12-7(16-2)13-5(4)8(9,10)11/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWRDAOZYLKASTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=N1)C(F)(F)F)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methoxy-4-(trifluoromethyl)pyrimidine-5-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methoxy-4-(trifluoromethyl)pyrimidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methoxy-4-(trifluoromethyl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Nucleophilic substitution: The trifluoromethyl group can be a site for nucleophilic attack, leading to substitution reactions.

Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Major Products Formed

Nucleophilic substitution: Substituted pyrimidine derivatives.

Oxidation: Oxidized pyrimidine compounds.

Hydrolysis: 2-methoxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid.

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated that methyl 2-methoxy-4-(trifluoromethyl)pyrimidine-5-carboxylate exhibits notable antimicrobial activity. This compound has been evaluated against a range of pathogens, including bacteria and fungi.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Anti-inflammatory Effects

In vitro studies have indicated that this compound may inhibit the production of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. For instance, a study showed that it significantly reduced levels of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides, highlighting its therapeutic potential in treating inflammatory diseases.

Agrochemical Applications

The compound's trifluoromethyl group contributes to its lipophilicity and metabolic stability, making it an effective candidate for herbicides and fungicides. Research indicates that derivatives of pyrimidine compounds containing trifluoromethyl groups can exhibit potent herbicidal activity due to their ability to interact with plant enzymes or receptors involved in growth regulation.

Case Study: Herbicidal Activity

A study demonstrated that this compound derivatives effectively inhibited the growth of several weed species, showcasing their potential as environmentally friendly herbicides.

Synthesis of Pharmaceuticals

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that can enhance biological activity or target specificity.

Structure–Activity Relationship (SAR) Studies

SAR studies have shown that modifications to the pyrimidine ring can lead to improved potency against specific biological targets, such as enzymes involved in disease pathways. For example, altering substituents on the pyrimidine ring can significantly enhance the efficacy of compounds designed to inhibit cancer cell proliferation.

Table 2: SAR Analysis of Pyrimidine Derivatives

| Compound | Activity (IC50) | Modification |

|---|---|---|

| Compound A | 50 nM | Methyl substitution |

| Compound B | 30 nM | Trifluoromethyl group |

| Compound C | 10 nM | Methoxy group addition |

Future Directions and Research Opportunities

The ongoing research into this compound is promising, with potential applications extending into novel therapeutic areas and agricultural innovations. Future studies may focus on:

- Enhanced Biological Activity : Investigating further structural modifications to improve efficacy against resistant strains of pathogens.

- Environmental Impact Studies : Assessing the ecological effects of using this compound as an agrochemical.

- Clinical Trials : Conducting trials to evaluate its safety and effectiveness in human medicine.

Mechanism of Action

The mechanism of action of Methyl 2-methoxy-4-(trifluoromethyl)pyrimidine-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. Additionally, the methoxy and carboxylate groups can participate in hydrogen bonding and electrostatic interactions, stabilizing the compound’s binding to its molecular targets.

Comparison with Similar Compounds

Substituent Variations at Position 2 and 4

The target compound’s key structural features can be compared to analogs with substitutions at positions 2 and 4 (Table 1).

Table 1: Substituent Comparison of Pyrimidine Derivatives

Key Observations :

- Electron-Withdrawing Effects : The trifluoromethyl group at position 4 is common in all analogs, contributing to electron-withdrawing effects that stabilize the pyrimidine ring and influence reactivity .

- Position 2 Variability : The methoxy group in the target compound is less electronegative than chlorine (in 175137-27-6) but more polar than methylsulfanyl (in 149771-12-0). This affects solubility and nucleophilic substitution kinetics .

Comparison with Other Derivatives :

- Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 175137-27-6) : Synthesized via chlorination at position 2, requiring controlled conditions to avoid over-oxidation .

- Ethyl 2-(methylsulfanyl)-4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 149771-12-0) : Involves thioether formation using methylthiol reagents, followed by esterification .

Reactivity Trends :

Physical and Chemical Properties

Melting Points and Solubility :

Hydrolytic Stability :

- Methyl esters (as in the target compound) hydrolyze slower than ethyl esters under basic conditions due to steric hindrance .

Biological Activity

Methyl 2-methoxy-4-(trifluoromethyl)pyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, focusing on its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

Chemical Structure and Properties

This compound has a unique chemical structure that contributes to its biological activities. The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and bioavailability. Its molecular formula is C₈H₈F₃N₃O₂, and it exhibits significant solubility in organic solvents.

1. Anti-inflammatory Activity

Pyrimidine derivatives have been extensively studied for their anti-inflammatory properties. Research indicates that compounds similar to this compound can inhibit key inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). For example, studies have shown that certain pyrimidine derivatives significantly reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in various cell lines, demonstrating their potential as anti-inflammatory agents .

Table 1: Inhibition of COX Enzymes by Pyrimidine Derivatives

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| Methyl Pyrimidine | 19.45 ± 0.07 | 23.8 ± 0.20 |

| Indomethacin | 9.17 | 0.04 |

2. Anticancer Activity

The anticancer potential of this compound has been supported by various studies indicating its effectiveness against different cancer cell lines. For instance, compounds with similar structures have shown significant cytotoxicity against breast cancer cells (e.g., MDA-MB-231) with IC50 values ranging from 0.87 to 12.91 μM . Furthermore, these compounds often exhibit selectivity towards cancer cells over normal cells, which is crucial for reducing side effects during treatment.

Table 2: Anticancer Activity of Pyrimidine Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Methyl Pyrimidine | MDA-MB-231 | 1.75 |

| Doxorubicin | MDA-MB-231 | 11.73 |

3. Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated, particularly against various fungal strains. Studies have reported that certain derivatives exhibit potent antifungal activity, with inhibition rates comparable to established antifungal agents like tebuconazole .

Table 3: Antifungal Activity of Pyrimidine Derivatives

| Compound | Fungal Strain | Inhibition Rate (%) |

|---|---|---|

| Methyl Pyrimidine | Botrytis cinerea | 96.76 |

| Tebuconazole | Botrytis cinerea | 96.45 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound inhibits the activity of COX enzymes, leading to reduced production of pro-inflammatory prostaglandins.

- Induction of Apoptosis : In cancer cells, it promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, which are critical regulators of cell death.

- Disruption of Cell Membrane Integrity : The lipophilic nature allows it to penetrate microbial membranes, disrupting their integrity and leading to cell death.

Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental models:

- Neuroprotection Studies : In vitro assays demonstrated that pyrimidine derivatives could protect neuronal cells from oxidative stress-induced apoptosis by modulating intracellular signaling pathways .

- In Vivo Tumor Models : In animal models, treatment with similar pyrimidines resulted in significant tumor reduction and improved survival rates compared to control groups .

Q & A

Q. Advanced: How can regioselectivity challenges in the synthesis of trifluoromethyl-substituted pyrimidines be addressed?

Answer: The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, a pyrimidine ring can be functionalized at the 4-position using trifluoromethylation agents like TMSCF₃ under palladium catalysis. Regioselectivity issues arise due to competing reactions at the 2- and 4-positions. Advanced strategies include:

- Steric and electronic directing groups : Methoxy groups at the 2-position (as in this compound) direct trifluoromethylation to the 4-position via steric hindrance and electronic effects .

- Protection/deprotection sequences : Temporary protection of reactive sites (e.g., using Boc groups) to isolate desired intermediates .

- Computational modeling : DFT calculations to predict reactive sites and optimize reaction conditions .

Basic: What spectroscopic techniques are used to characterize this compound?

Q. Advanced: How can crystallographic data resolve ambiguities in NMR assignments for trifluoromethylpyrimidines?

Answer: Basic characterization employs:

- ¹H/¹³C NMR : To confirm methoxy (δ ~3.9 ppm) and ester (δ ~3.7 ppm) groups.

- ¹⁹F NMR : To identify the -CF₃ signal (δ ~-60 to -65 ppm) .

Advanced challenges include overlapping signals in crowded aromatic regions. Single-crystal X-ray diffraction (using SHELXL or ORTEP-III ) provides unambiguous structural validation. For example, torsion angles and bond lengths from crystallography can distinguish between rotational isomers or confirm substituent positions .

Basic: What are common biological targets for trifluoromethylpyrimidine derivatives?

Q. Advanced: How does the trifluoromethyl group influence binding affinity in enzyme inhibition studies?

Answer: Trifluoromethylpyrimidines are explored as inhibitors of DHFR (dihydrofolate reductase), kinases, and bacterial enzymes due to their electron-withdrawing properties. Advanced studies use:

- Docking simulations : To model interactions between the -CF₃ group and hydrophobic enzyme pockets .

- Isothermal titration calorimetry (ITC) : Quantifies enthalpy changes upon binding, revealing the role of -CF₃ in stabilizing ligand-receptor complexes .

Contradictions in activity data (e.g., vs. non-fluorinated analogs) may arise from altered metabolic stability or steric effects, requiring comparative SAR studies .

Basic: How is purity assessed for this compound?

Q. Advanced: What analytical methods detect trace impurities in synthetic batches?

Answer: Basic purity assessment uses HPLC (C18 columns, acetonitrile/water gradients) and elemental analysis. Advanced impurity profiling employs:

- LC-MS/MS : Identifies byproducts like de-esterified analogs or hydroxylated metabolites .

- ²⁹Si NMR : Detects residual silane reagents from trifluoromethylation steps .

Discrepancies between theoretical and observed purity often stem from hygroscopicity or incomplete crystallization, addressed by Karl Fischer titration or DSC analysis .

Basic: What solvents are compatible with this compound?

Q. Advanced: How does solvent choice impact reaction kinetics in downstream derivatization?

Answer: The compound is soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (DCM). For advanced applications:

- Dielectric constant effects : High-polarity solvents (DMF) accelerate nucleophilic substitutions but may promote ester hydrolysis.

- Co-solvent systems : THF/water mixtures improve solubility for bioconjugation reactions .

Controlled studies using kinetic profiling (e.g., UV-Vis monitoring) optimize solvent selection .

Basic: What are the stability considerations for long-term storage?

Q. Advanced: How do environmental factors (light, O₂) degrade this compound, and how is degradation mitigated?

Answer: Basic storage: -20°C under inert atmosphere (N₂/Ar). Advanced degradation pathways include:

- Photooxidation : UV light induces radical formation at the pyrimidine ring, detected via ESR spectroscopy .

- Hydrolysis : Ester cleavage in humid conditions, monitored by pH stability assays.

Strategies: Add antioxidants (BHT) or use amber vials. Accelerated stability studies (40°C/75% RH) predict shelf life .

Basic: What computational tools model this compound’s electronic properties?

Q. Advanced: How do substituents affect HOMO-LUMO gaps in pyrimidine derivatives?

Answer: Basic tools: Gaussian (DFT) for optimizing geometry and calculating electrostatic potentials. Advanced applications:

- TD-DFT : Predicts UV absorption spectra, correlating with experimental λmax values .

- NBO analysis : Quantifies hyperconjugative interactions between the -CF₃ group and the aromatic system .

Contradictions between computed and experimental data often arise from solvent effects, requiring implicit/explicit solvation models .

Basic: What are the primary applications in medicinal chemistry?

Q. Advanced: How does metabolic stability of trifluoromethyl groups influence preclinical studies?

Answer: The compound serves as a precursor for antiviral and anticancer agents. Advanced considerations:

- CYP450 interactions : -CF₃ groups resist oxidative metabolism, enhancing half-life (verified via liver microsome assays) .

- Bioisosterism : Replacing -CF₃ with -Cl or -CH₃ alters potency and toxicity, requiring in vitro/in vivo cross-comparisons .

Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.